(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate
Overview
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate: is a complex organic compound that features a unique combination of functional groups, including a dioxobenzoisoquinoline core and a fluoromethylbenzenesulfonate moiety
Scientific Research Applications
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate typically involves multi-step organic reactions. One common route starts with the preparation of the dioxobenzoisoquinoline core, which can be synthesized through a Pomeranz–Fritsch reaction involving the cyclization of benzaldehyde derivatives with amino acids . The fluoromethylbenzenesulfonate moiety is then introduced via a sulfonation reaction using fluoromethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluoromethylbenzenesulfonate moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-chloro-3-methylbenzenesulfonate
- (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-bromo-3-methylbenzenesulfonate
- (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-iodo-3-methylbenzenesulfonate
Uniqueness
Compared to its analogs, (1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, enhancing its reactivity and stability. Additionally, the fluorine atom can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-3-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO5S/c1-11-10-13(8-9-16(11)20)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSZQSIFFOSZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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